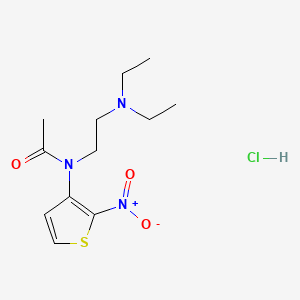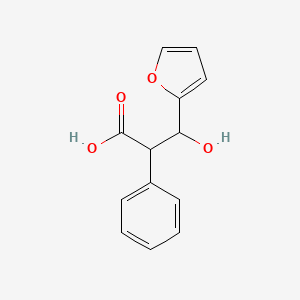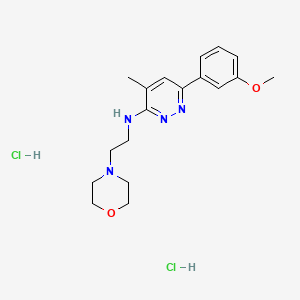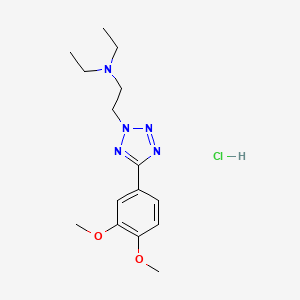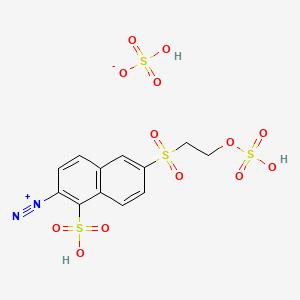
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions. For instance, the condensation of 1,3-diketones with arylhydrazines under ultrasonic irradiation has been shown to produce high yields of pyrazole derivatives . Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective .
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or DMSO under oxygen.
Reduction: Reduction reactions typically involve the use of hydrogen gas or hydrazine derivatives.
Substitution: Substitution reactions often occur at the nitrogen atoms or the aromatic ring, using reagents like aryl halides and copper powder.
Major products formed from these reactions include substituted pyrazoles and pyrazolines, which have significant applications in medicinal chemistry .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its anticancer activity is attributed to its ability to interfere with cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- include:
1H-Pyrazole-4-carboxylic acid: Known for its tautomerism and reactivity in heterocyclic synthesis.
3-Aminopyrazole-4-carboxylic acid: Used as a precursor in the synthesis of condensed heterocyclic systems.
Hydrazine-coupled pyrazoles: These compounds exhibit potent antileishmanial and antimalarial activities.
The uniqueness of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-bromophenyl)- lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility .
Properties
CAS No. |
91857-80-6 |
|---|---|
Molecular Formula |
C10H8BrN3O2 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
4-amino-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H8BrN3O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,12H2,(H,13,14)(H,15,16) |
InChI Key |
SDVKXQGXGYWWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2N)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


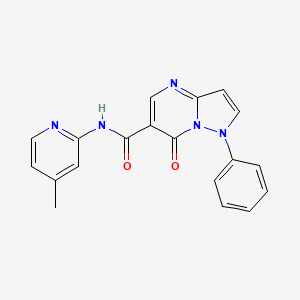


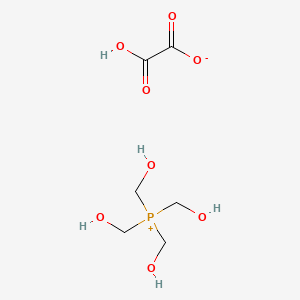
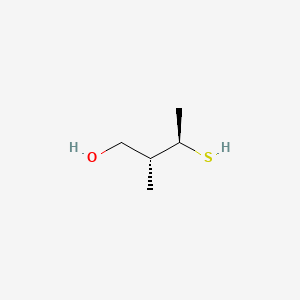
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

